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Compound of Interest

Compound Name: Ledaborbactam

Cat. No.: B3324388

A comprehensive analysis of preclinical data reveals ledaborbactam, in combination with
ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring
resistance to the combination of ceftazidime and avibactam. This heightened activity is
particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase
(KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.

Ledaborbactam, a novel bicyclic boronate (-lactamase inhibitor, restores the efficacy of the
oral third-generation cephalosporin ceftibuten against a broad spectrum of serine -
lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-
ledaborbactam, is under development as a potential oral treatment for complicated urinary
tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]

Superior In Vitro Activity Against Resistant KPC
Variants

The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2
and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4]
[5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant
KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where
ceftazidime-avibactam has failed.[4][5][6]
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Biochemical analyses provide a clear rationale for this observation. While the variant KPC
enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these
altered enzymes.[4][5][7] Furthermore, ledaborbactam exhibits potent inhibition of these KPC
variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y
substitution in KPC-2 was found to reduce the inhibition by ledaborbactam to some extent, the
inactivation efficiency remained significantly higher than that of avibactam.[4][5]

Comparative Efficacy: Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) data from a study
comparing the activity of ceftibuten-ledaborbactam and ceftazidime-avibactam against
isogenic E. coli strains expressing various KPC-3 variants.

. Ceftibuten-Ledaborbactam Ceftazidime-Avibactam
KPC-3 Variant Expressed

MIC (pg/mL) MIC (pg/mL)
Wild-Type <0.016 0.25
V240G 0.03 256
D179Y 0.5 256
D179Y + T243M 1 256

Data sourced from studies assessing the antibacterial activity against engineered E. coli
strains.[8]

These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to
ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination
ineffective, with MICs soaring to =256 pg/mL. In contrast, ceftibuten-ledaborbactam maintains
potent activity, with MICs remaining at <1 pg/mL against all tested resistant variants.[8]

Broader Activity Against Multidrug-Resistant
Enterobacterales

Beyond KPC-mediated resistance, ceftibuten-ledaborbactam has demonstrated broad in vitro
activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance
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study from 2018-2020, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates at <1
pMo/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum [3-lactamases
(ESBLSs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]

Experimental Protocols
Antimicrobial Susceptibility Testing

The in vitro activity of ceftibuten-ledaborbactam and comparator agents was determined using
the broth microdilution method as recommended by the Clinical and Laboratory Standards
Institute (CLSI).[1][10]

o Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and
colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5
McFarland standard.

e Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of
ledaborbactam (typically 4 pg/mL), and other antimicrobial agents were prepared in cation-
adjusted Mueller-Hinton broth (CAMHB).[1][10]

 Inoculation and Incubation: The prepared microdilution plates were inoculated with the
bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

o MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial
agent that completely inhibited visible growth of the organism.

B-Lactamase Gene Characterization

For isolates exhibiting resistance, -lactamase genes were identified using polymerase chain
reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the
specific resistance mechanisms.[9][10]

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following
diagrams have been generated.
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Mechanism of Ceftazidime-Avibactam Resistance and Ledaborbactam Action
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Caption: Mechanism of KPC-mediated resistance and ledaborbactam's action.
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Antimicrobial Susceptibility Testing Workflow
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Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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